

# In-Depth Technical Guide: Caffeic Acid-pYEEIE (CAS Number 507471-72-9)

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Compound of Interest		
Compound Name:	Caffeic acid-pYEEIE	
Cat. No.:	B12353371	Get Quote

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### **Abstract**

Caffeic acid-pYEEIE is a potent, non-phosphopeptide mimetic inhibitor of the Src Homology 2 (SH2) domain of Src family kinases, particularly the Lck kinase. With a half-maximal inhibitory concentration (IC50) in the nanomolar range, this compound serves as a valuable tool for investigating the role of Src family kinases in cellular signaling pathways and as a lead compound in the development of therapeutics targeting diseases driven by aberrant Src kinase activity. This guide provides a comprehensive overview of the known properties, biological activity, and relevant experimental context for caffeic acid-pYEEIE.

## **Chemical and Physical Properties**

Caffeic acid-pYEEIE is a synthetic molecule that combines caffeic acid with a phosphotyrosine-containing pentapeptide (pYEEIE). This design results in a molecule with high affinity and specificity for the SH2 domain of Src family kinases.[1] While specific experimental data for properties such as melting and boiling points are not readily available in the literature, a summary of its key identifiers and computed properties is provided below.



Property	Value	Source
CAS Number	507471-72-9	
Molecular Formula	C39H50N5O19P	[2]
Molecular Weight	923.82 g/mol	
IUPAC Name	(2S)-2-[[(2S,3S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid	[2]
Peptide Sequence	YEEIE (with N-terminal caffeic acid modification on the phosphotyrosine)	
Solubility	Soluble in DMSO. Soluble to 2 mg/mL in PBS.	[1]
Storage	Store at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.	[1]
Purity	≥95% (as determined by HPLC)	

## **Biological Activity and Mechanism of Action**

**Caffeic acid-pYEEIE** is a high-affinity ligand for the Src SH2 domain, with a reported IC50 of 42 nM.[1] This affinity is approximately 30-fold higher than that of the corresponding N-acetylated phosphopeptide, Ac-pYEEIE. The compound functions as a competitive inhibitor, binding to the SH2 domain and preventing its interaction with endogenous phosphotyrosine-







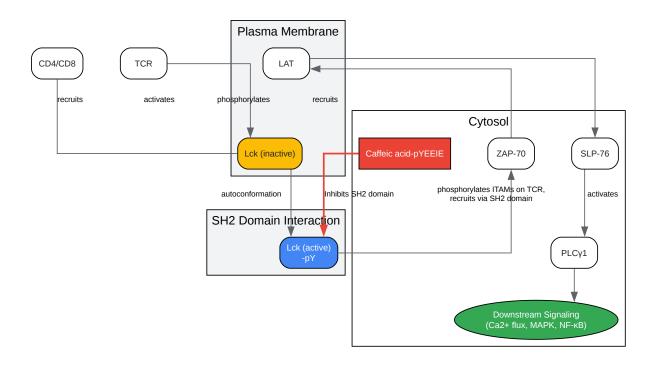
containing proteins. This disruption of protein-protein interactions is crucial for its inhibitory effect on Src family kinase signaling.

The primary target of **caffeic acid-pYEEIE** is the SH2 domain of Src family kinases. The SH2 domain is a structurally conserved protein module of about 100 amino acids that recognizes and binds to specific phosphotyrosine-containing peptide motifs. This interaction is a critical step in the activation and downstream signaling of many receptor tyrosine kinases and cytoplasmic tyrosine kinases, including the Src family. By blocking this interaction, **caffeic acid-pYEEIE** can effectively inhibit the signaling cascades that are dependent on Src kinase activity.

## **Lck Signaling Pathway Inhibition**

A key member of the Src family of kinases is the lymphocyte-specific protein tyrosine kinase (Lck), which plays a pivotal role in T-cell activation. The signaling cascade initiated by the T-cell receptor (TCR) is heavily dependent on Lck activity. The diagram below illustrates the Lck signaling pathway and the point of inhibition by **caffeic acid-pYEEIE**.





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Caption: Lck signaling pathway in T-cell activation and inhibition by Caffeic acid-pYEEIE.

## **Experimental Protocols**

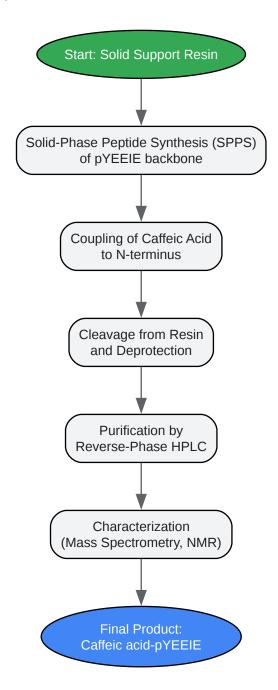
While the full, detailed experimental protocols from the original publication by Park et al. (2002) are not publicly available, this section outlines the general methodologies for the synthesis, purification, and biological evaluation of **caffeic acid-pYEEIE** based on standard practices in peptide chemistry and biochemical assays.

## **Synthesis and Purification**



The synthesis of **caffeic acid-pYEEIE** would typically involve solid-phase peptide synthesis (SPPS) for the pYEEIE peptide backbone, followed by the coupling of caffeic acid to the N-terminus.

Experimental Workflow for Synthesis and Purification:



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Caption: General workflow for the synthesis and purification of Caffeic acid-pYEEIE.



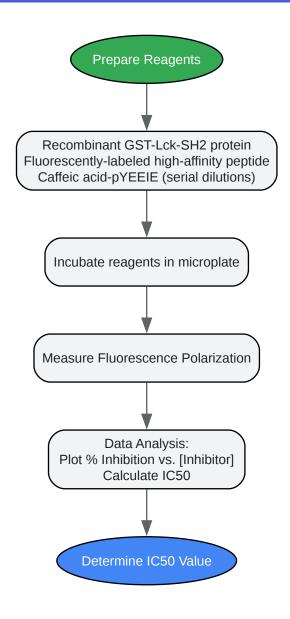
- Solid-Phase Peptide Synthesis (SPPS): The pentapeptide (pYEEIE) is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Each amino acid is sequentially coupled to the growing peptide chain. The phosphotyrosine is incorporated as a protected building block.
- Caffeic Acid Coupling: Following the synthesis of the peptide, the N-terminal Fmoc protecting group is removed, and caffeic acid, with its hydroxyl groups protected, is coupled to the free amine of the N-terminal phosphotyrosine.
- Cleavage and Deprotection: The completed molecule is cleaved from the solid support resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
- Purification: The crude product is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The purity and identity of the final compound are confirmed by analytical RP-HPLC, mass spectrometry (to verify the molecular weight), and potentially Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

## **Src SH2 Domain Binding Assay (IC50 Determination)**

The inhibitory potency of **caffeic acid-pYEEIE** is determined using a competitive binding assay. A common format is a fluorescence polarization (FP) or an enzyme-linked immunosorbent assay (ELISA)-based assay.

Experimental Workflow for IC50 Determination:





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Caption: General workflow for determining the IC50 of Caffeic acid-pYEEIE.

- · Reagents:
  - Recombinant Src family SH2 domain (e.g., GST-Lck-SH2 fusion protein).
  - A high-affinity fluorescently labeled peptide probe that binds to the SH2 domain.
  - A dilution series of the inhibitor, caffeic acid-pYEEIE.
- Assay Procedure:



- The SH2 domain protein, the fluorescent probe, and varying concentrations of the inhibitor are incubated together in a suitable buffer in a microplate.
- The binding of the fluorescent probe to the SH2 domain results in a high fluorescence polarization signal.
- In the presence of the inhibitor, the binding of the fluorescent probe is competed, leading to a decrease in the fluorescence polarization signal.

#### • Data Analysis:

- The percentage of inhibition is calculated for each concentration of the inhibitor.
- The data are plotted as percent inhibition versus the logarithm of the inhibitor concentration.
- The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the probe binding, is determined from the resulting dose-response curve.

## **Stability and In Vivo Considerations**

Detailed stability studies for **caffeic acid-pYEEIE** under various pH and temperature conditions have not been published. As a phosphopeptide mimetic, it is susceptible to degradation by phosphatases and proteases in biological systems. The stability of phosphopeptides is a known challenge, and strategies to improve stability, such as the incorporation of non-natural amino acids or modifications to the phosphate group, are active areas of research.

There is currently no published in vivo data, including pharmacokinetic and metabolic profiles, specifically for **caffeic acid-pYEEIE**. Studies on the parent compound, caffeic acid, indicate that it is metabolized in the liver via O-methylation, glutathione conjugation, and other pathways. However, the in vivo fate of the entire **caffeic acid-pYEEIE** molecule is likely to be different due to its peptide nature. The development of this and similar compounds for in vivo applications would require further studies to address their metabolic stability and cell permeability.

## Conclusion



Caffeic acid-pYEEIE is a well-characterized and potent inhibitor of the Src family SH2 domains. Its high affinity and specificity make it an invaluable research tool for elucidating the roles of Src kinases in various signaling pathways. While challenges related to stability and in vivo delivery need to be addressed for its therapeutic potential to be fully realized, it remains a significant lead compound in the ongoing effort to develop targeted inhibitors of protein-protein interactions for the treatment of cancer and other diseases.

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